![molecular formula C15H21FN2O3 B15204070 [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorinated aromatic ring, a carbamate group, and a tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom onto a methyl-substituted aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carbamoylation: The fluorinated aromatic intermediate is then subjected to carbamoylation using an appropriate isocyanate reagent. This step forms the phenylcarbamoyl group.
Chiral Center Introduction:
Esterification: Finally, the compound is esterified with tert-butyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the carbamate group. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can target the carbamate group or the ester moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF), potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the site of oxidation.
Reduction: Formation of primary amines, alcohols, or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate and ester groups. It can also serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated aromatic ring and carbamate group can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates, such as increased metabolic stability and improved bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability, resistance to degradation, and thermal stability.
Mécanisme D'action
The mechanism of action of [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid methyl ester
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid ethyl ester
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid isopropyl ester
Uniqueness
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester moiety, which can enhance its lipophilicity and stability compared to other similar compounds. This can result in improved pharmacokinetic properties, such as increased absorption and distribution in biological systems.
Propriétés
Formule moléculaire |
C15H21FN2O3 |
|---|---|
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-9-6-7-11(16)8-12(9)18-13(19)10(2)17-14(20)21-15(3,4)5/h6-8,10H,1-5H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
FIXAETHUYAABLR-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
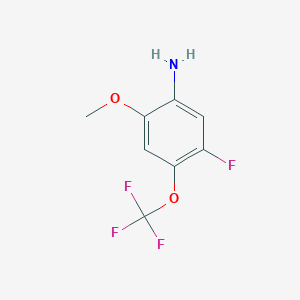
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
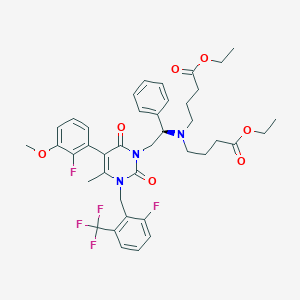
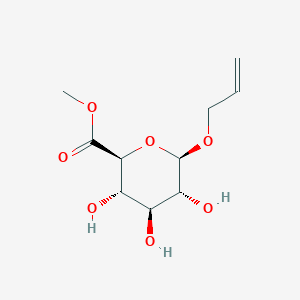
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
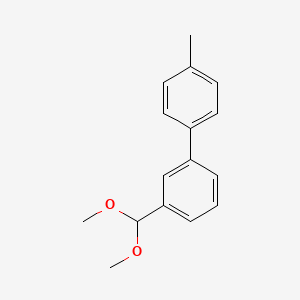
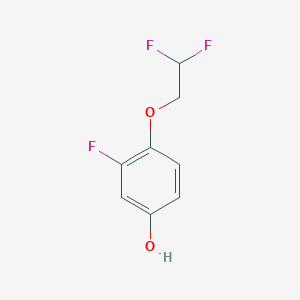
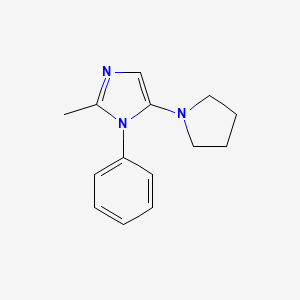
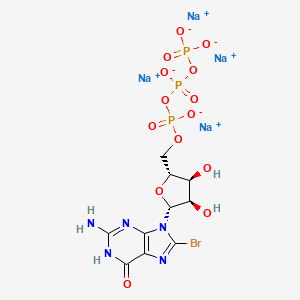
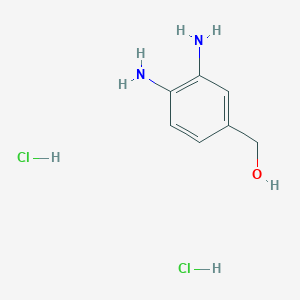
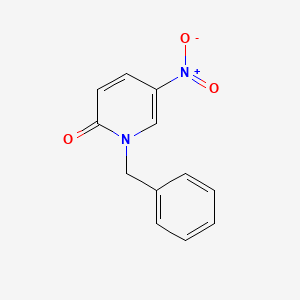
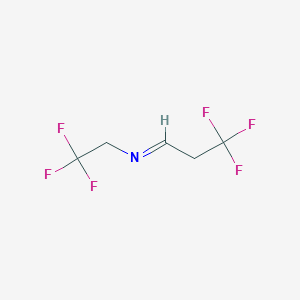
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
